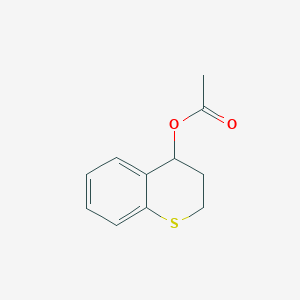
1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one is a heterocyclic compound that features a pyridinone core substituted with benzyl and benzyloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one typically involves the reaction of 2-pyridone with benzyl bromide and sodium hydride in a suitable solvent such as dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the benzyl group is introduced at the nitrogen atom of the pyridone ring. The benzyloxy group can be introduced through a similar nucleophilic substitution reaction using benzyl alcohol and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The purification process may involve recrystallization or chromatographic techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Benzyl alcohol with sodium hydride in DMF.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyridinone ring.
Reduction: De-benzylated pyridinone.
Substitution: Various substituted pyridinone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one involves its interaction with specific molecular targets. The benzyl and benzyloxy groups can enhance the compound’s ability to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-Benzyl-2-pyridone: Lacks the benzyloxy group, making it less versatile in certain reactions.
5-Benzyloxy-2-pyridone: Lacks the benzyl group, affecting its binding properties and reactivity.
1-Benzyl-5-methoxy-2-pyridone: Similar structure but with a methoxy group instead of a benzyloxy group, leading to different chemical and biological properties.
Uniqueness: 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one is unique due to the presence of both benzyl and benzyloxy groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern allows for a broader range of applications and interactions compared to its analogs.
Propriétés
Numéro CAS |
90292-53-8 |
|---|---|
Formule moléculaire |
C19H17NO2 |
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
1-benzyl-5-phenylmethoxypyridin-2-one |
InChI |
InChI=1S/C19H17NO2/c21-19-12-11-18(22-15-17-9-5-2-6-10-17)14-20(19)13-16-7-3-1-4-8-16/h1-12,14H,13,15H2 |
Clé InChI |
LEYUWEVTZCPCRT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


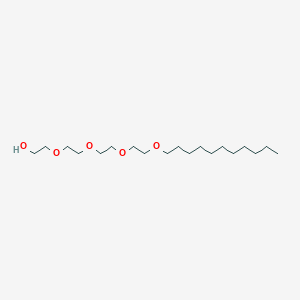
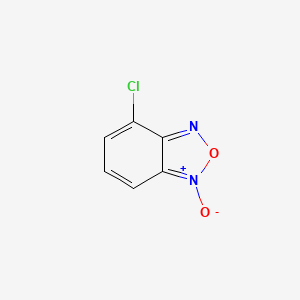
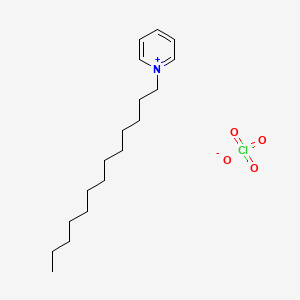
![Benzene, [(methylenecyclopropyl)sulfinyl]-](/img/structure/B14347252.png)
![Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane](/img/structure/B14347253.png)

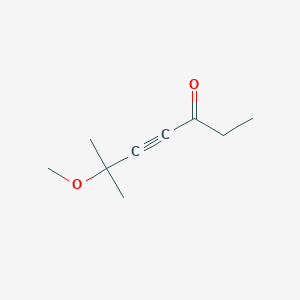
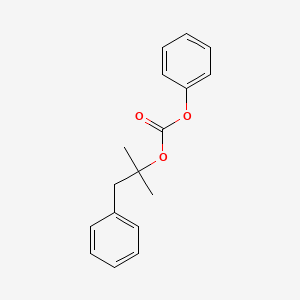
![5-Amino-1-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14347282.png)

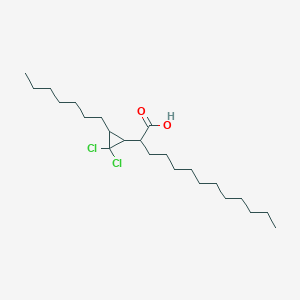
![3-[(But-3-yn-1-yl)sulfanyl]-6-methyl-1,2,4-triazin-5(2H)-one](/img/structure/B14347310.png)
![1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14347317.png)
